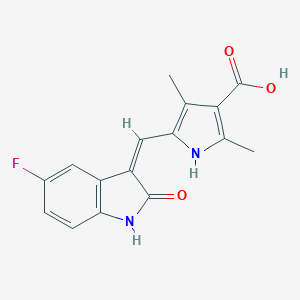

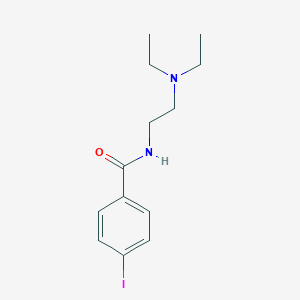

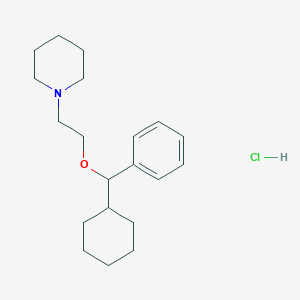

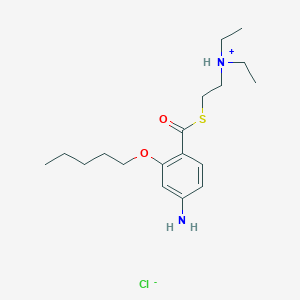

![molecular formula C57H76N6O10S3 B025581 3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5 CAS No. 103122-63-0](/img/structure/B25581.png)

3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5'] is a synthetic dye that has been extensively used in scientific research. It is commonly referred to as Sudan III and is a member of the Sudan dyes family. Sudan III is a lipophilic dye that is used in various applications, including staining of lipids, proteins, and nucleic acids.

Mécanisme D'action

Sudan III binds to lipids, proteins, and nucleic acids through hydrophobic interactions. The lipophilic nature of Sudan III allows it to penetrate the lipid bilayer of cells and organelles, where it binds to neutral lipids, such as triglycerides and cholesterol esters. Sudan III also binds to proteins through hydrophobic interactions with exposed hydrophobic residues. The binding of Sudan III to nucleic acids is thought to occur through electrostatic interactions with the negatively charged phosphate backbone.

Biochemical and Physiological Effects

Sudan III has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Sudan III can inhibit the activity of lipases, enzymes that hydrolyze lipids. This inhibition is thought to occur through the binding of Sudan III to the active site of the lipase, preventing substrate binding and hydrolysis. Sudan III has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress. In vivo studies have shown that Sudan III can induce lipid accumulation in adipose tissue and liver, leading to obesity and fatty liver disease.

Avantages Et Limitations Des Expériences En Laboratoire

Sudan III has several advantages for lab experiments, including its lipophilic nature, which allows it to penetrate cell membranes and bind to lipids, proteins, and nucleic acids. Sudan III is also relatively inexpensive and easy to use. However, there are some limitations to the use of Sudan III in lab experiments. Sudan III is not specific for any particular lipid, protein, or nucleic acid, and can bind to a wide range of molecules. This lack of specificity can make it difficult to interpret staining results. Sudan III is also toxic to cells at high concentrations, and care must be taken to avoid overexposure.

Orientations Futures

There are several future directions for research on Sudan III. One area of interest is the development of more specific staining agents for lipids, proteins, and nucleic acids. Another area of interest is the development of Sudan III derivatives with improved properties, such as increased specificity and reduced toxicity. Additionally, there is a need for further research on the biochemical and physiological effects of Sudan III, particularly in relation to its potential role in the development of obesity and fatty liver disease.

Méthodes De Synthèse

Sudan III is synthesized by the diazotization of 2-amino-4-methylsulfonylbenzoic acid, followed by coupling with 1-naphthol-3,6-disulfonic acid and propionamide. The resulting compound is then sulfonated with sulfuric acid to form Sudan III. The synthesis of Sudan III is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Applications De Recherche Scientifique

Sudan III has been extensively used in scientific research as a staining agent for lipids, proteins, and nucleic acids. It has been used in various applications, including histology, microscopy, and flow cytometry. Sudan III is commonly used to stain neutral lipids in tissue sections, such as adipose tissue, liver, and brain tissue. It is also used to stain lipids in cells and organelles, such as lipid droplets and mitochondria. Sudan III has also been used to stain proteins in SDS-PAGE gels and nucleic acids in agarose gels.

Propriétés

Numéro CAS |

103122-63-0 |

|---|---|

Nom du produit |

3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5 |

Formule moléculaire |

C57H76N6O10S3 |

Poids moléculaire |

1101.4 g/mol |

Nom IUPAC |

N-[4-[(2-cyano-4-methylsulfonylphenyl)diazenyl]-5-[[3-[[5-hexadecoxy-2-hydroxy-4-(2,4,4-trimethylpentan-2-yl)phenyl]sulfamoyl]phenyl]sulfonylamino]-1-hydroxynaphthalen-2-yl]propanamide |

InChI |

InChI=1S/C57H76N6O10S3/c1-9-11-12-13-14-15-16-17-18-19-20-21-22-23-32-73-52-37-48(51(64)35-45(52)57(6,7)39-56(3,4)5)63-76(71,72)43-27-24-26-42(34-43)75(69,70)62-47-29-25-28-44-54(47)49(36-50(55(44)66)59-53(65)10-2)61-60-46-31-30-41(74(8,67)68)33-40(46)38-58/h24-31,33-37,62-64,66H,9-23,32,39H2,1-8H3,(H,59,65) |

Clé InChI |

PBCXQKBMHNYOQM-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC(C)(C)C)O)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)NC3=CC=CC4=C3C(=CC(=NC(=O)CC)C4=O)NNC5=C(C=C(C=C5)S(=O)(=O)C)C#N |

SMILES |

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC(C)(C)C)O)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)NC3=CC=CC4=C(C(=CC(=C43)N=NC5=C(C=C(C=C5)S(=O)(=O)C)C#N)NC(=O)CC)O |

SMILES canonique |

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC(C)(C)C)O)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)NC3=CC=CC4=C3C(=CC(=NC(=O)CC)C4=O)NNC5=C(C=C(C=C5)S(=O)(=O)C)C#N |

Synonymes |

3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5-hexadecyloxy-2-hydroxy-4-(1,1,3,3-tetramethylbutyl)phenyl]benzenesulfonamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

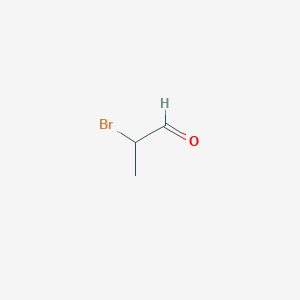

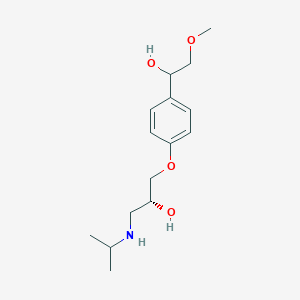

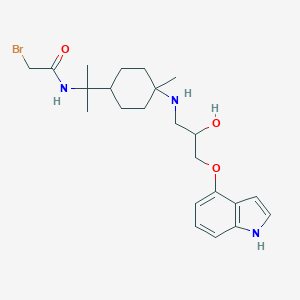

![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)